molecular formula C5H7F3O2 B1273106 Ethyl 3,3,3-trifluoropropanoate CAS No. 352-23-8

Ethyl 3,3,3-trifluoropropanoate

Cat. No. B1273106
CAS RN: 352-23-8
M. Wt: 156.1 g/mol
InChI Key: FMDMKDPUFQNVSH-UHFFFAOYSA-N
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Description

Ethyl 3,3,3-trifluoropropanoate is a chemical compound that has been the subject of various synthetic methodologies due to its utility in the formation of trifluoromethylated heterocycles and polymers. It serves as a versatile building block in organic synthesis, particularly in the creation of compounds with trifluoromethyl groups, which are of interest due to their unique physical and chemical properties .

Synthesis Analysis

The synthesis of ethyl 3,3,3-trifluoropropanoate and its derivatives has been achieved through several routes. One approach involves the use of ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate as a precursor, which can be transformed into a variety of trifluoromethyl heterocycles using rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions . Another method starts with commercially available 2-bromo-3,3,3-trifluoropropene, which is converted into ethyl 3,3,3-trifluoropropionate through a bromination and subsequent reaction with potassium ethoxide . Additionally, a synthesis route from 4,4,4-trifluoro-3-oxobutanoate to trifluoro glycidic ester has been reported, which then can be further reacted to produce various trifluoromethyl-substituted compounds .

Molecular Structure Analysis

The molecular structure of ethyl 3,3,3-trifluoropropanoate derivatives has been studied using various spectroscopic techniques. For instance, the structure of ethyl 3-polyfluoroalkyl-2-ethoxymethylidene-3-oxopropionates and their aminomethylidene derivatives have been analyzed by X-ray diffraction and IR data, revealing the existence of these compounds as E isomers in the crystalline state and as mixtures of Z and E isomers in solution .

Chemical Reactions Analysis

Ethyl 3,3,3-trifluoropropanoate is involved in numerous chemical reactions. It can undergo 1,3-dipolar cycloadditions with alkynes to form trifluoromethyl-substituted pyrazoles, which can then rearrange via [1,5] sigmatropic shifts . The compound also serves as a monomer in copolymerization reactions, such as the copolymerization of ethylene and 3,3,3-trifluoropropene, to produce linear copolymers with high fluorine content .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 3,3,3-trifluoropropanoate derivatives are influenced by the trifluoromethyl group. For example, the introduction of 3,3,3-trifluoropropyl groups into cyclopentadienes and their zirconocene derivatives has been shown to significantly enhance the catalytic activity in the polymerization of ethylene, producing high-density polyethylene with unique properties such as an unprecedented temperature independence of the molar mass distribution . The presence of the trifluoromethyl group also affects the solvation and homoconjugation behavior of trifluoromethanesulphonates, as studied by NMR spectroscopy .

Scientific Research Applications

Lithium-Ion Battery Improvement

Ethyl 3,3,3-trifluoropropanoate (TFPE) is notably used as an additive in lithium-ion batteries to enhance their performance, especially at elevated temperatures. In a study, TFPE was added to the electrolyte of LiMn2O4/Li cells, resulting in a 13.2% increase in capacity retention after 200 charge/discharge cycles at 55°C. This improvement is attributed to the additive's ability to inhibit HF-induced erosion of the LiMn2O4 electrode and reduce interfacial impedance (Huang et al., 2016).

Enhancing High-Voltage Cycling Performance

TFPE, along with methyl 3,3,3-trifluoropropanoate (TFPM), significantly enhances the high-voltage performance of LiNi1/3Co1/3Mn1/3O2/graphite lithium-ion batteries. The addition of these additives to the electrolyte increases capacity retention from 45.6% to over 75% after 100 charge-discharge cycles. The improved cycling activity is linked to the formation of a thinner cathode/electrolyte interfacial film, reducing interfacial resistance at high voltage (Zheng et al., 2017).

Chemical Synthesis and Derivatives

Ethyl 3,3,3-trifluoropropanoate and its derivatives are synthesized for various applications. For instance, it has been used in the synthesis of ethyl 2-bromo-3,3,3-trifluoropropanoate, serving as intermediates in chemical reactions (Molines & Wakselman, 1987). Moreover, it is involved in 1,3-dipolar cycloadditions and sigmatropic rearrangements, producing CF3-substituted pyrazoles (Gladow, Doniz‐Kettenmann, & Reissig, 2014).

Safety And Hazards

Ethyl 3,3,3-trifluoropropanoate is classified as a flammable liquid (Category 2), skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes .

properties

IUPAC Name

ethyl 3,3,3-trifluoropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3O2/c1-2-10-4(9)3-5(6,7)8/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMDMKDPUFQNVSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40382039
Record name ethyl 3,3,3-trifluoropropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3,3,3-trifluoropropanoate

CAS RN

352-23-8
Record name ethyl 3,3,3-trifluoropropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3,3,3-Trifluoropropionate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 100 mL Hastelloy shaker tube was loaded with 26.5 g (0.227 mole) chlorosulfuric acid, cooled in liquid nitrogen, evacuated and loaded with 30 g (0.225 mole) of 1,1,3,3,3-pentafluoropropene. The reaction vessel was allowed to warm and kept on a shaker at 40° C. at autogenous pressure for 6 hours. The pressure tube was unloaded, and the reaction mixture was added drop by drop into the flask containing 60 ml of ethanol at −10° C. over a 15 minute period. The reaction mixture was stirred overnight at 20° C. and then was poured into 200 ml of ice water. The organic layer was separated, washed with sodium bicarbonate, water, and dried under MgSO4. Distillation gave 31 g of CF3CH2COOEt (87%), bp 108-109° C.
Quantity
26.5 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
reactant
Reaction Step Four
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
H Molines, C Wakselman - Journal of fluorine chemistry, 1987 - Elsevier
Ethyl 3,3,3-trifluoropropanoate and ethyl 2-bromo-3,3,3-trifluoropropanoate have been synthesized. A common intermediate ethyl 3-chloro (or 3-bromo)-3,3-difluoropropanoate is …
Number of citations: 19 www.sciencedirect.com
L Zhao, J Xu, J Ma, G Yin, F Li, T Suo… - New Journal of …, 2022 - pubs.rsc.org
Here we report an efficient and practical one-step synthesis of a series of 1,3,4-oxadiazoles with ethyl ester decoration, which was accomplished by the formal [4+1] cyclization of …
Number of citations: 2 pubs.rsc.org
T Huang, X Zheng, M Wu, W Wang, Y Pan… - Journal of Power …, 2016 - Elsevier
Ethyl 3,3,3-trifluoropropanoate (TFPE) is an additive that extends the life of the LiMn 2 O 4 /Li cell. After 200 charge and discharge cycles at 55 C, a LiMn 2 O 4 /Li cell increases the …
Number of citations: 13 www.sciencedirect.com
X Zheng, T Huang, Y Pan, W Wang… - … Applied Materials & …, 2017 - ACS Publications
The present study demonstrates that the use of alkyl 3,3,3-trifluoropropanoate, including methyl 3,3,3-trifluoropropanoate (TFPM) and ethyl 3,3,3-trifluoropropanoate (TFPE), as new …
Number of citations: 37 pubs.acs.org
M Mao, X Ji, Q Wang, Z Lin, M Li, T Liu, C Wang… - Nature …, 2023 - nature.com
Aggressive chemistry involving Li metal anode (LMA) and high-voltage LiNi 0.8 Mn 0.1 Co 0.1 O 2 (NCM811) cathode is deemed as a pragmatic approach to pursue the desperate 400 …
Number of citations: 36 www.nature.com
Y Wu, B Zhang, Y Zheng, Y Wang, X Lei - RSC advances, 2018 - pubs.rsc.org
A simple, efficient, and mild method for defluorination and functionalization of 3,3,3-trifluoro carbonyl compounds has been developed. In the present method, Cs2CO3 can easily …
Number of citations: 10 pubs.rsc.org
IS Kondratov, MY Bugera, NA Tolmachova… - The Journal of …, 2015 - ACS Publications
Addition reactions of perfluoroalkyl radicals to ordinary or polyfluorinated alkenes have been frequently used to synthesize perfluoroalkylated organic compounds. Here ethyl/methyl 2-…
Number of citations: 34 pubs.acs.org
I McAlpine, M Tran-Dubé, F Wang… - The Journal of …, 2015 - ACS Publications
Here, we report accessing small 3-fluoropyrrolidines and 3,3-difluoropyrrolidines through a 1,3-dipolar cycloaddition with a simple azomethine ylide and a variety of vinyl fluorides and …
Number of citations: 51 pubs.acs.org
EL Luzina, AV Popov - Journal of fluorine chemistry, 2015 - Elsevier
A new method is described for producing 3,3,3-trifluoroethyl isocyanate from perfluoroisobutene (PFIB). Isocyanate was used for synthesis of carbamates and ureas. A series of …
Number of citations: 11 www.sciencedirect.com
F Grellepois, V Kikelj, N Coia, C Portella - 2012 - Wiley Online Library
We report herein the synthesis and applications of 1‐(trifluoromethyl)cyclopent‐3‐ene‐1‐carboxylic acid and itsesters, promising new trifluoromethylated cyclic building blocks. Initially …

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